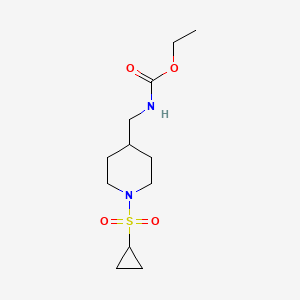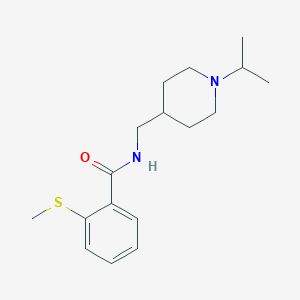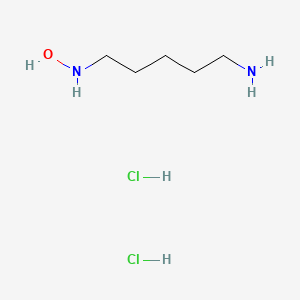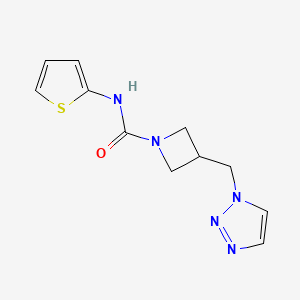
Ethyl ((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl ((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamate is a chemical compound. It belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .
Synthesis Analysis
An efficient route for the synthesis of methyl piperidine-4-yl-carbamate para-toluene sulfonate salt has been developed . The synthesis involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of benzyl group and finally by making its salt . The advantage of this methodology includes use of easily available commercial raw materials and shorter reaction times with high yields makes this process most viable for large scale manufacturing methyl piperidine-4-yl-carbamate salts .Molecular Structure Analysis
The molecular formula of Ethyl ((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamate is C12H22N2O4S . It has an average mass of 290.379 Da and a monoisotopic mass of 290.130035 Da .Chemical Reactions Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications
Carcinogenicity Studies : Ethyl carbamate, a related compound, has been identified as a frequent contaminant in fermented foods and beverages, prompting studies on its carcinogenicity. This research is crucial in understanding the potential health risks associated with exposure to such compounds (Baan et al., 2007).
Battery Technology : Ethyl-methyl piperidinium derivatives have been explored as co-solvents in Li-ion batteries, demonstrating potential in enhancing conductivity and overall battery performance (Kim, Cho, & Shin, 2013).
Antibacterial Agents : Certain derivatives of 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, which share structural similarities with Ethyl ((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamate, have been synthesized for use as potent antibacterial agents (Miyamoto, Egawa, Shibamori, & Matsuraoto, 1987).
Food and Environmental Toxicity : Ethyl carbamate’s presence in fermented food products and alcoholic beverages and its classification as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC) highlight the importance of research into its formation, metabolism, and mitigation strategies (Gowd, Su, Karlovsky, & Chen, 2018).
Biochemical Research : Research into the metabolism of Ethyl carbamate (urethane) explores its bioactivation and the effects of various compounds on this process, providing insight into its carcinogenic properties (Page & Carlson, 1994).
Central Nervous System Disorders : N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines have been studied for their potential in treating CNS disorders, demonstrating antidepressant-like and pro-cognitive properties (Canale et al., 2016).
Anticancer Research : Investigations into the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which are structurally related to Ethyl ((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamate, have been conducted to explore their effects on cell proliferation and their potential as anticancer agents (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
properties
IUPAC Name |
ethyl N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4S/c1-2-18-12(15)13-9-10-5-7-14(8-6-10)19(16,17)11-3-4-11/h10-11H,2-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBGGOXEIBNHSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1CCN(CC1)S(=O)(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl ((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2595469.png)

![N-(cyanomethyl)-3-[3-(cyclopentyloxy)phenyl]propanamide](/img/structure/B2595473.png)
![2-[(2-chloranyl-6-fluoranyl-phenyl)methyl]-1,5-bis(oxidanylidene)-N-propan-2-yl-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2595477.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2595478.png)
![(2-Methyl-3-nitrophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2595479.png)
![Ethyl 5-(2-(4-chlorophenyl)acetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2595480.png)
![3-(3-Bromophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2595481.png)


![2,4-dimethoxy-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2595487.png)
![4-[[2-(7-Oxa-2-azaspiro[3.5]nonan-2-yl)pyridine-3-carbonyl]amino]benzoic acid](/img/structure/B2595489.png)

